Tripentyl Borate: A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Advanced Applications
Tripentyl Borate: A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Advanced Applications
Executive Summary
Tripentyl borate (CAS: 621-78-3), also known as triamyl borate or tripentoxyborane, is a highly versatile organoboron compound characterized by a central electrophilic boron atom covalently bonded to three pentoxy ligands[1]. As a trialkyl borate ester, it serves as a critical intermediate in organic synthesis, a high-performance anti-wear additive in tribology, and a specialized oxidation inhibitor for advanced carbon materials[2][3]. This whitepaper provides researchers and drug development professionals with an authoritative analysis of its physicochemical profile, mechanistic reactivity, and self-validating synthetic protocols.
Physicochemical Profiling
Understanding the physical and chemical properties of tripentyl borate is essential for predicting its behavior in various solvent matrices and thermal environments. The molecule's low water solubility and high partition coefficient dictate its utility in lipophilic environments, such as lubricating oils and organic synthesis matrices[3][4].
Quantitative Data Summary
| Property | Value | Source |
| IUPAC Name | tripentyl borate | PubChem[1] |
| CAS Registry Number | 621-78-3 | CAS Common Chemistry[5] |
| Molecular Formula | C₁₅H₃₃BO₃ | PubChem[1] |
| Molecular Weight | 272.23 g/mol | PubChem[1] |
| Boiling Point | 66–68 °C @ 1 Torr | CAS Common Chemistry[5] |
| Density | 0.8557 g/cm³ @ 28 °C | CAS Common Chemistry[5] |
| Enthalpy of Vaporization ( ΔvapH ) | 67.70 kJ/mol | Cheméo[4] |
| LogP (Octanol/Water) | 4.592 | Cheméo[4] |
| Water Solubility ( log10WS ) | -2.61 mol/L | Cheméo[4] |
Mechanistic Chemistry & Reactivity
The reactivity of tripentyl borate is governed by the sp2 -hybridized boron center, which possesses an empty p -orbital. This trigonal planar geometry renders the molecule a mild Lewis acid, making it highly susceptible to nucleophilic attack.
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Hydrolysis Pathway: In the presence of aqueous media or atmospheric moisture, the B–O bonds undergo rapid cleavage, yielding boric acid and 1-pentanol. This thermodynamic instability in water necessitates strict anhydrous storage conditions[6].
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Transesterification: When exposed to diols or polyols with higher binding affinities (e.g., pinacol or carbohydrates), tripentyl borate readily undergoes transesterification. This property is heavily leveraged in drug development to synthesize cyclic boronate esters, which serve as stable intermediates in Suzuki-Miyaura cross-coupling reactions[6].
Caption: Reactivity pathways and industrial applications of the tripentyl borate molecule.
Standardized Synthesis Protocol: Azeotropic Dehydration
The synthesis of trialkyl borates relies on the condensation of boric acid with the parent alcohol. Because this esterification is an equilibrium process, specialized thermodynamic control is required to achieve high yields[6].
Step-by-Step Methodology
Objective: High-yield synthesis of tripentyl borate via the esterification of boric acid with 1-pentanol. Equipment: 500 mL round-bottom flask, Dean-Stark trap, reflux condenser, magnetic stirrer, heating mantle, and a short-path vacuum distillation apparatus.
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Reaction Assembly: Charge the 500 mL round-bottom flask with 1.0 equivalent of Boric Acid (e.g., 0.5 mol, 30.9 g), 3.5 equivalents of 1-Pentanol (1.75 mol, 154.3 g), and 150 mL of Toluene. Attach the Dean-Stark trap and reflux condenser.
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Expertise & Causality: Toluene is explicitly chosen as the solvent because it forms a low-boiling azeotrope with water. A 0.5 molar excess of 1-pentanol is utilized to saturate the reaction environment, further driving the equilibrium toward the product side according to Le Chatelier's principle[6].
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Azeotropic Dehydration: Heat the mixture to a vigorous reflux (approx. 110–115 °C). Monitor the continuous accumulation of water in the Dean-Stark trap.
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Self-Validating System: The esterification of 0.5 mol of boric acid generates exactly 1.5 mol (27 mL) of water. The reaction is definitively complete when the water level in the trap plateaus at this theoretical volume. This provides a real-time, visual validation of stoichiometric conversion, eliminating the need for intermediate TLC sampling[6].
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Solvent Evaporation: Once water evolution ceases, cool the apparatus. Transfer the crude mixture to a rotary evaporator to strip off the toluene and unreacted 1-pentanol under moderate vacuum (e.g., 50 Torr at 60 °C).
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Vacuum Distillation: Transfer the concentrated crude to the short-path vacuum distillation setup. Isolate the pure tripentyl borate fraction boiling at 66–68 °C under high vacuum (1 Torr).
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Expertise & Causality: Trialkyl borates are highly susceptible to thermal degradation (B–O bond cleavage) at elevated temperatures. Atmospheric distillation (bp > 180 °C) would destroy the product. Utilizing a high vacuum (1 Torr) depresses the boiling point to 66–68 °C, ensuring absolute thermodynamic stability during purification[5].
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Caption: Azeotropic synthesis workflow for tripentyl borate using a Dean-Stark apparatus.
Applications in Advanced Materials and Drug Development
Tribology and Lubricant Additives
Tripentyl borate is heavily utilized as an ashless, anti-wear additive and friction modifier in engine oils and automatic transmission fluids[3]. Under boundary lubrication conditions (high pressure and localized heat), the borate ester degrades at the metal-metal interface. This localized degradation deposits a highly durable, low-shear boron oxide/boric acid glass film on the metal surface, which drastically reduces the coefficient of friction and prevents mechanical wear[3].
Oxidation Inhibition in Carbon Materials
In aerospace and high-temperature material engineering, carbon and graphite composites are prone to rapid oxidation. Tripentyl borate acts as a highly effective liquid-phase oxidation inhibitor. When applied to carbon fibers, the compound penetrates the porous matrix. Upon thermal treatment, it decomposes to form a protective B2O3 glassy layer that physically blocks oxygen diffusion to active carbon sites, reducing the oxidation rate by factors of up to five at 800 °C[2].
References
- PubChem. "Tripentyl borate | C15H33BO3 | CID 12134".
- CAS Common Chemistry.
- Cheméo. "Chemical Properties of Boric acid (H3BO3), tripentyl ester (CAS 621-78-3)". Céondo GmbH.
- Grokipedia.
- Google Patents. "US6010986A - Alcohol borate esters to improve bearing corrosion in engine oils".
- University of Bath.
Sources
- 1. Tripentyl borate | C15H33BO3 | CID 12134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 3. US6010986A - Alcohol borate esters to improve bearing corrosion in engine oils - Google Patents [patents.google.com]
- 4. Boric acid (H3BO3), tripentyl ester (CAS 621-78-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. Borate esters â Grokipedia [grokipedia.com]
